molecular formula C7H15ClN2O B1418864 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride CAS No. 2126144-67-8

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

Cat. No. B1418864
M. Wt: 178.66 g/mol
InChI Key: AKSIZVWNUAUHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 . It is a solid substance and is often used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Metabolic Significance

  • Physiological Excretion Product: N-(3-aminopropyl)pyrrolidin-2-one is identified as a normal excretory product in human and rat urine. It's a physiological degradation product of spermidine and forms through a catalytic process involving an aminoguanidine sensitive, diamine oxidase-like enzyme (Seiler & Knödgen, 1983).

Synthetic Applications

  • Synthesis of Derivatives

    Pyrrolidin-2-ones and their derivatives, including 1-(2-Aminopropyl)pyrrolidin-2-one, are utilized in the synthesis of new medicinal molecules. These compounds are significant for introducing various substituents into the pyrrolidin-2-one nucleus to enhance biological activity (Rubtsova et al., 2020).

  • Antibacterial Activity

    Derivatives of pyrrolidine-2-one, prepared through lactamization, have been studied for their antibacterial properties. Some derivatives exhibit good antibacterial activity against various types of bacteria (Betti, Hussain, & Kadhem, 2020).

Chemical Synthesis and Characterization

  • Synthesis Techniques

    Research on 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride involves exploring various synthesis techniques. This includes studies on oxidative decarboxylation-beta-iodination of amino acids to produce disubstituted pyrrolidines and piperidines (Boto et al., 2001).

  • Photoreactions Studies

    The compound has been utilized in studies involving photoreactions, such as those with 1-methyl-2-phenyl-1-pyrrolinium perchlorate, leading to the formation of 2-(hydroxyalkyl)pyrrolidine adducts (Kurauchi, Nobuhara, & Ohga, 1986).

  • Pyrrolidine Derivatives Synthesis

    Research into the synthesis of dipeptide analogues containing 4-ethoxy-3-pyrrolin-2-ones, as pyrrolidine-2,4-diones are analogues of amino acids, is a key area of application (Hosseini et al., 2006).

Biological Evaluation

  • Pharmacological Studies

    Pyrrolidin-2-ones, including 1-(2-Aminopropyl)pyrrolidin-2-one, are part of pharmacological studies. For instance, their anticonvulsant activity has been assessed in various studies (Saturnino et al., 1997).

  • Solid-Phase Synthesis for High-Throughput Screening

    The compound has been used in the solid-phase synthesis of a large library of γ-lactam derivatives for high-throughput screening against various protein targets (Vergnon et al., 2004).

  • Synthesis of Neurological Disorder Therapeutics

    The compound plays a role in the synthesis of important intermediates for neurological disorder therapeutics, such as those used in Parkinson’s and Alzheimer’s diseases (Capon et al., 2020).

properties

IUPAC Name

1-(2-aminopropyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSIZVWNUAUHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

CAS RN

1193387-29-9
Record name 2-Pyrrolidinone, 1-(2-aminopropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Reactant of Route 2
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.